![molecular formula C20H18BrN3O2 B2410911 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 923098-82-2](/img/structure/B2410911.png)
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide” is a chemical compound with the molecular formula C20H18BrN3O2 and a molecular weight of 412.287. It is related to a class of compounds known as pyrazolines , which are heterocyclic chemical compounds with a nitrogen-based hetero-aromatic ring structure . Pyrazolines and their derivatives have been the focus of much interest due to their confirmed biological and pharmacological activities .
Synthesis Analysis
The synthesis of related compounds often involves reactions of dibromo compounds with diboronic esters via Suzuki cross-coupling reactions . For example, a new copolymer was synthesized via reaction of a new pyridine-containing dibromo compound, 2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine, with a thiophene-based diboronic ester .科学的研究の応用
Antimicrobial Evaluation and Hemolytic Activity
- A study by Gul et al. (2017) examined 2,5-Disubstituted 1,3,4-oxadiazole compounds, closely related to the query compound, for antimicrobial and hemolytic activities. These compounds showed variable activity against selected microbial species and demonstrated less toxicity, which may make them candidates for further biological screening except for certain compounds with higher cytotoxicity (Gul et al., 2017).
Synthesis and Applications in Oil Improvement
- Research by Nessim (2017) involved synthesizing Pyridazinone derivatives, including one similar to the query compound, for base oil improvement. These compounds were tested as antioxidants for local base oil and as corrosion inhibitors for carbon steel in acid medium. The study highlighted their efficiency and potential applications in the field of oil improvement (Nessim, 2017).
Antifungal Agents
- Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as antifungal agents against Candida and Aspergillus species. One of these derivatives showed broad antifungal activity against various fungi species and demonstrated in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
Potential Pesticides
- A study by Olszewska et al. (2008) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, structurally similar to the query compound, as potential pesticides. The research provided detailed powder diffraction data of these compounds, indicating their potential application in the field of pest control (Olszewska et al., 2008).
Anticonvulsant and Antidepressant Activity
- Xie et al. (2013) synthesized and evaluated the antidepressant and anticonvulsant activities of 2-(6-bromo-2,3-dioxoindolin)-N-substituted Phenylacetamide derivatives. The study found several compounds showing significant antidepressant and anticonvulsant activities, indicating potential therapeutic applications (Xie et al., 2013).
作用機序
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Biochemical Pathways
Related compounds have been shown to have antileishmanial and antimalarial activities , suggesting that they may interfere with the life cycle of these parasites or inhibit key enzymes in their metabolic pathways.
Result of Action
Related compounds have been shown to have potent antileishmanial and antimalarial activities , suggesting that they may inhibit the growth of these parasites or kill them outright.
特性
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c1-13-3-8-17(14(2)11-13)22-19(25)12-24-20(26)10-9-18(23-24)15-4-6-16(21)7-5-15/h3-11H,12H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMANTYVSJJHQDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine](/img/structure/B2410830.png)
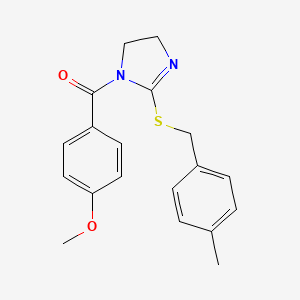
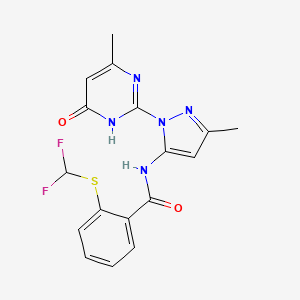
![(Z)-2-Cyano-N-[2-[(4-fluorophenyl)sulfonylamino]phenyl]-3-phenylprop-2-enamide](/img/structure/B2410835.png)
![N-(3-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2410836.png)

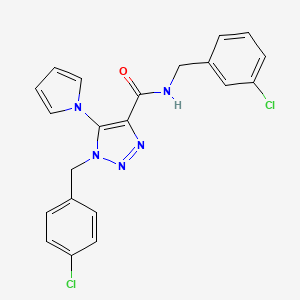
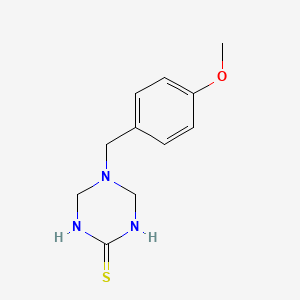

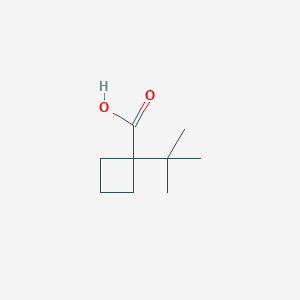

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B2410848.png)
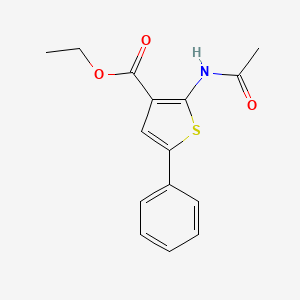
![Methyl 2-{2-[2-(4-chlorophenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2410850.png)